5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.027. The purity is usually 95%.
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Scientific Research Applications
Organometallic Methods and Regioflexible Substitution
Researchers have demonstrated the utility of modern organometallic methods using 1,3-difluorobenzene, a precursor to compounds like 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole, for regioflexible substitution to synthesize a range of fluorine-containing aromatic compounds. These methods enable the selective conversion into benzoic acids and bromobenzoic acids, highlighting the importance of such compounds in synthetic organic chemistry (Schlosser & Heiss, 2003).
Synthesis of Fluorinated Heterocycles
The compound serves as an intermediate in the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline dioxides. The reactivity of related difluorobenzofuroxane with ethyl acetoacetate, for example, leads to the formation of derivatives that have potential applications in material science and pharmaceutical research (Kotovskaya et al., 1999).
Radiotracer Synthesis for Imaging Alzheimer's Disease
This compound's derivatives have been utilized in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential positron emission tomography (PET) radiotracers for imaging Alzheimer's disease. This underscores its significance in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Medicinal Chemistry Applications
The 2,2-difluorobenzodioxole moiety, related to this compound, has been explored for its potential in medicinal chemistry as a metabolically stable derivative of the benzodioxole fragment. This exploration includes the synthesis of novel compounds for further functionalization, potentially leading to the development of new therapeutic agents (Catalani, Paio, & Perugini, 2010).
Biochemical Analysis
Biochemical Properties
It is known that dioxole functionalized metal–organic frameworks (MOFs) have been synthesized using benzo[d][1,3]dioxole . The dioxole group binds to the Zn (II) ions in these MOFs , suggesting that 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole might interact with certain enzymes, proteins, and other biomolecules in a similar manner.
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSFRSHQRVBBKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68119-30-2 | |
Record name | 5-(bromomethyl)-2,2-difluoro-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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